molecular formula C11H12O B13619596 5-Phenyl-2-pentenal

5-Phenyl-2-pentenal

Cat. No.: B13619596
M. Wt: 160.21 g/mol
InChI Key: DCEMFJJXTBOOAO-QHHAFSJGSA-N
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Description

5-Phenyl-2-pentenal is an organic compound with the molecular formula C11H12O It is characterized by a phenyl group attached to a pentenal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenyl-2-pentenal can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with crotonaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-pentenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-Phenyl-2-pentenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 5-Phenyl-2-pentanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: 5-Phenyl-2-pentenoic acid.

    Reduction: 5-Phenyl-2-pentanol.

    Substitution: Depending on the nucleophile, various substituted derivatives of this compound.

Scientific Research Applications

5-Phenyl-2-pentenal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-pentenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: Similar in structure but with a different position of the double bond.

    Benzaldehyde: Lacks the pentenal chain, making it less complex.

    Phenylacetaldehyde: Contains a shorter carbon chain compared to 5-Phenyl-2-pentenal.

Uniqueness

This compound is unique due to its specific structure, which combines a phenyl group with a pentenal chain. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(E)-5-phenylpent-2-enal

InChI

InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8,10H,5,9H2/b6-2+

InChI Key

DCEMFJJXTBOOAO-QHHAFSJGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC/C=C/C=O

Canonical SMILES

C1=CC=C(C=C1)CCC=CC=O

Origin of Product

United States

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